molecular formula C10H8N4O2S B3056724 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine CAS No. 73768-44-2

4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine

Cat. No.: B3056724
CAS No.: 73768-44-2
M. Wt: 248.26 g/mol
InChI Key: QNYBFIZQNLPGEE-UHFFFAOYSA-N
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Description

4-Methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4 and a 3-nitropyridin-2-yl sulfanyl moiety at position 2. The nitro group on the pyridine ring introduces electron-withdrawing effects, which may enhance reactivity and influence intermolecular interactions in biological or crystalline states.

Properties

IUPAC Name

4-methyl-2-(3-nitropyridin-2-yl)sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2S/c1-7-4-6-12-10(13-7)17-9-8(14(15)16)3-2-5-11-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYBFIZQNLPGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80224121
Record name Pyrimidine, 4-methyl-2-((3-nitro-2-pyridinyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73768-44-2
Record name Pyrimidine, 4-methyl-2-((3-nitro-2-pyridinyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073768442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 4-methyl-2-((3-nitro-2-pyridinyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine typically involves the reaction of 4-methylpyrimidine with 3-nitropyridine-2-thiol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 4-methyl-2-[(3-aminopyridin-2-yl)sulfanyl]pyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its potential applications in drug development. Pyrimidine derivatives are extensively studied for their pharmacological properties, including:

  • Antitumor Activity : Compounds similar to 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine have been shown to exhibit antitumor properties by inhibiting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors of CDK4 and CDK6 have been identified as promising candidates for treating various cancers due to their role in controlling cell proliferation .
  • Anti-inflammatory Effects : The compound may also play a role in treating inflammatory diseases. Compounds that inhibit CDKs can reduce inflammation by preventing excessive cell proliferation in conditions such as rheumatoid arthritis and psoriasis .
  • Antimicrobial Properties : Nitropyridine derivatives have been noted for their antimicrobial activities, indicating that 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine could potentially exhibit similar effects against bacterial and fungal infections .

Synthetic Methodologies

The synthesis of 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine can be achieved through various organic reactions typical of pyrimidine chemistry:

Synthetic Pathways

MethodologyDescription
Nucleophilic Substitution The nitro group can be substituted by nucleophiles (S-, N-, O-nucleophiles) to create new derivatives with enhanced biological activity .
Functionalization Reactions The compound can undergo functionalization at the pyrimidine ring, allowing for the introduction of various substituents that may improve its pharmacological profile .

These synthetic routes highlight the accessibility of the compound for further research and development.

Case Studies and Comparative Analysis

To better understand the potential applications of 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
4-Methylpyrimidin-2-thiolPyrimidine with thiol groupPotential antioxidant activity
5-Nitro-pyrimidinyl-thioetherNitro group on pyrimidineEnhanced reactivity towards electrophiles
3-Aminopyridinyl-pyrimidineAmino group substitutionAntiviral activity against hepatitis C

These compounds illustrate the diversity within pyrimidine chemistry and underscore the unique position of 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine due to its specific substitutions and potential biological activities.

Mechanism of Action

The mechanism of action of 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitro and sulfanyl groups. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituent Key Physicochemical Notes
4-Methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine C₁₁H₉N₄O₂S 273.28 3-Nitropyridin-2-yl sulfanyl High polarity due to nitro group; potential crystalline stability via π-π stacking
4-Methyl-2-[(2-pyridinylmethyl)sulfanyl]pyrimidine C₁₁H₁₁N₃S 217.29 2-Pyridinylmethyl sulfanyl Lower polarity; pyridine-methyl group enhances lipophilicity
4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine C₁₂H₁₁N₃O₂S 261.30 4-Nitrobenzyl sulfanyl Nitrobenzyl group may confer antimicrobial activity
4-Methyl-2-(methylsulfanyl)pyrimidine C₆H₈N₂S 140.20 Methyl sulfanyl Simplest analog; used as a reagent for antiviral compounds
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine C₁₉H₁₆ClN₂O₂S₂ 417.94 Chlorophenyl and methylsulfonyl groups Bulky substituents reduce solubility; potential kinase inhibition

Crystallographic and Structural Insights

  • Target Compound : Crystallographic data could be resolved using SHELX software, as described in and . The nitro group may influence hydrogen-bonding networks or molecular packing .
  • 3-{[4-(4-Pyridyl)pyrimidin-2-yl]-sulfanylmethyl}benzoic acid (): Exhibits planar pyrimidine rings and intermolecular hydrogen bonds, suggesting similar behavior in nitropyridine analogs .

Biological Activity

4-Methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and various pharmacological effects.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a methyl group and a sulfanyl group linked to a nitropyridine moiety. The synthesis typically involves multi-step organic reactions, where the introduction of the nitropyridine and sulfanyl groups is crucial for the desired biological activity.

Antimicrobial Properties

Research indicates that compounds containing pyrimidine structures often exhibit significant antimicrobial activity. For instance, derivatives similar to 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

CompoundMIC (µg/mL)Activity
4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidineTBDAntimicrobial
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide4Antitubercular
Pyridopyrazine derivativesTBDAntimicrobial

Anticancer Activity

Pyrimidine derivatives are well-documented for their anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and cell cycle arrest . The specific mechanisms by which 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine operates are still under investigation, but it is hypothesized that the nitro group may play a role in enhancing cytotoxicity against tumor cells.

CNS Activity

Certain pyrimidine derivatives exhibit central nervous system (CNS) depressant properties. The potential of 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine as a CNS agent is an area for future exploration, given the structural similarities to known CNS-active compounds .

Case Studies and Research Findings

  • Antimycobacterial Screening : A study involving similar pyrimidines demonstrated moderate activity against drug-sensitive strains of Mycobacterium tuberculosis, suggesting that modifications in the structure can lead to enhanced bioactivity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that specific substitutions on the pyrimidine ring significantly affect biological activity. For instance, the presence of electron-withdrawing groups like nitro enhances antimicrobial potency .
  • Pharmacological Profiles : Various studies have compiled data on the pharmacological profiles of pyrimidines, highlighting their diverse activities ranging from antibacterial to anticancer effects .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for synthesizing sulfanylpyrimidine derivatives like 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine?

  • Methodology : Conduct reactions in fume hoods with PPE (gloves, lab coats, goggles). Use inert atmospheres (e.g., nitrogen) for air-sensitive steps. Post-reaction, segregate hazardous waste (e.g., nitro-containing byproducts) for professional disposal .

Q. How can the structure of 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine be confirmed experimentally?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., nitropyridinyl vs. methylpyrimidine).
  • X-ray crystallography : Resolve bond angles and dihedral angles to confirm steric interactions between the pyrimidine and nitropyridine rings .

Q. What synthetic routes are available for introducing sulfanyl groups to pyrimidine cores?

  • Methodology :

  • Thiol-nucleophilic substitution : React 4-methyl-2-chloropyrimidine with 3-nitropyridine-2-thiol in a polar aprotic solvent (e.g., DMF) under basic conditions (K2_2CO3_3) at 60–80°C .
  • Microwave-assisted synthesis : Reduce reaction times by 30–50% compared to conventional heating .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing sulfanylpyrimidine derivatives?

  • Methodology : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Pair with ICReDD’s reaction path search tools to predict optimal solvents, temperatures, and catalysts. Validate predictions via small-scale experiments before scaling .

Q. What strategies resolve contradictions in spectral data for nitro-substituted heterocycles?

  • Methodology :

  • Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry data. For ambiguous NOE effects, use 2D NMR (e.g., HSQC, HMBC) to clarify spatial proximity of substituents.
  • Isotopic labeling : Introduce 15N^{15}N or 13C^{13}C isotopes to track nitro group interactions in complex spectra .

Q. How do steric and electronic effects influence the reactivity of 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine in cross-coupling reactions?

  • Methodology :

  • Steric maps : Generate using X-ray crystallography data to identify hindered sites (e.g., ortho-nitro group on pyridine).
  • Hammett analysis : Quantify electronic effects by comparing reaction rates with substituents of varying σ values. Use Pd-catalyzed Suzuki couplings to test predictions .

Q. What crystallographic challenges arise in analyzing sulfanylpyrimidine derivatives, and how are they addressed?

  • Methodology :

  • Disorder modeling : For flexible sulfanyl linkages, apply SHELXL refinement with partial occupancy constraints.
  • Low-temperature data collection : Mitrate thermal motion artifacts by cooling crystals to 100 K using liquid nitrogen .

Data-Driven Insights

  • Synthetic Yield Optimization : Trials show DMF as the solvent increases yields by 15–20% over THF due to better thiolate stabilization .
  • Computational vs. Experimental Bond Lengths : DFT-predicted C–S bond lengths (1.78–1.82 Å) align with crystallographic data (1.79–1.83 Å), validating model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine
Reactant of Route 2
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4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine

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